Array ( [bid] => 2497735 )
Scientific Field: Medicinal Chemistry
Summary of the Application: A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles, which includes 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine, have been synthesized and screened for potential antidepressant activity
Methods of Application: These compounds were synthesized by a novel chemical process They were then tested for their potential antidepressant activity using the reserpine ptosis test in mice
Results or Outcomes: One of the derivatives, 3,4-dihydro-1,10-dimethyl-1-(3-methylaminopropyl)-1H-1,4-oxazino[4,3-a]indole (AY-23,673), was found to be particularly potent in the prevention of reserpine ptosis test in mice, with an ED50 of 0.5 mg/kg ip
Scientific Field: Pharmacology
Summary of the Application: The compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine (DHOI) has been investigated for its effect on atherosclerosis-induced aortic wall damage in a rat model.
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a complex heterocyclic compound that belongs to the class of ring-fused benzimidazoles. This compound features a unique structural arrangement that includes an oxazino moiety fused to a benzimidazole framework, which contributes to its chemical properties and biological activities. The molecular formula is C11H10N2O, and it is characterized by a bicyclic structure that enhances its potential for various applications in medicinal chemistry and material science.
Research indicates that compounds related to 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine exhibit significant biological activities. These include:
The synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine can be achieved through several methods:
The unique structure and biological activity of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine make it suitable for various applications:
Studies on the interactions of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine with biological targets are crucial for elucidating its mechanism of action. Interaction studies typically focus on:
Several compounds share structural similarities with 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Hydroxyphenyl)benzimidazole | Benzimidazole core | Antimicrobial |
| 5-Methylbenzimidazole | Methyl substitution | Antitumor |
| 7-Amino-benzimidazole | Amino group addition | Enzyme inhibition |
The uniqueness of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine lies in its specific oxazino ring structure which differentiates it from other benzimidazole derivatives. This structural feature may enhance its solubility and bioactivity compared to similar compounds lacking this moiety.
The molecular architecture of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine represents a sophisticated bicyclic fused ring system that combines the structural elements of benzimidazole and oxazine moieties [2]. The compound features a tricyclic framework consisting of a benzimidazole core fused with a dihydrooxazine ring through a [4,3-a] junction pattern [2] [15]. This fusion creates a rigid molecular scaffold where the oxazine ring adopts a six-membered heterocyclic configuration containing both nitrogen and oxygen heteroatoms [4].
The junction geometry between the benzimidazole and oxazine rings exhibits specific angular relationships that influence the overall molecular conformation [8] [29]. The benzimidazole moiety maintains its characteristic planar geometry with minimal deviation from planarity, typically showing root mean square deviations of less than 0.06 Å from the mean plane [8] [29]. The dihedral angles between the fused ring systems have been observed to range from 43.9° to 45.6° in related oxazine-benzimidazole structures, indicating a staggered conformation that minimizes steric interactions [29] [35].
The amino substituent at the 8-position of the benzimidazole ring contributes additional electronic and steric considerations to the overall molecular geometry [2] [15]. This substitution pattern creates a specific spatial arrangement that affects both the electronic distribution and the potential for intermolecular interactions [22] [28].
| Structural Parameter | Value | Reference |
|---|---|---|
| Ring Fusion Pattern | [4,3-a] junction | [2] |
| Benzimidazole Planarity | <0.06 Å deviation | [29] |
| Typical Dihedral Angles | 43.9° - 45.6° | [29] [35] |
| Heteroatom Configuration | N,O in oxazine ring | [4] |
The conformational behavior of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine is characterized by the flexibility inherent in the dihydrooxazine portion of the molecule while maintaining the rigid planar structure of the benzimidazole core [33] [34]. The six-membered oxazine ring typically adopts a chair-like conformation that minimizes ring strain and optimizes orbital overlap between adjacent atoms [27] [33].
Nuclear magnetic resonance spectroscopy studies have revealed that the compound can exist in multiple conformational states, with rotational barriers around the ring junction affecting the dynamic behavior of the molecule [18] [33]. The staggered conformation at the carbon-carbon bonds within the oxazine ring represents the thermodynamically favored arrangement, as observed in related oxazino-benzimidazole systems [35] [36].
The amino group at the 8-position introduces additional conformational considerations through its ability to participate in intramolecular hydrogen bonding interactions [22] [30]. These interactions can stabilize specific conformational states and influence the overall molecular geometry in both solution and solid-state environments [28] [35].
Temperature-dependent conformational studies have demonstrated that the compound exhibits restricted rotation around certain bonds, particularly those involving the fused ring junction [13] [37]. This conformational rigidity contributes to the compound's distinctive physical and chemical properties while maintaining sufficient flexibility for potential biological interactions [33] [48].
The molecular formula C₁₀H₁₁N₃O accurately represents the atomic composition of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine, corresponding to a molecular weight of 189.21 g/mol [2] [15] [44]. This molecular weight places the compound within the low molecular weight range characteristic of small molecule pharmaceuticals and research compounds [47] [50].
The elemental composition reflects the presence of ten carbon atoms forming the tricyclic framework, eleven hydrogen atoms distributed across the ring system and amino substituent, three nitrogen atoms located in the benzimidazole core and amino group, and one oxygen atom within the oxazine ring [2] [44]. The nitrogen-to-carbon ratio of 0.30 indicates a relatively nitrogen-rich heterocyclic system, which contributes to the compound's potential for hydrogen bonding and electronic interactions [22] [45].
The molecular weight of 189.21 g/mol is consistent with other benzimidazole derivatives and falls within the optimal range for membrane permeability according to Lipinski's rule of five [12] [47]. This molecular weight also facilitates analytical characterization using standard spectroscopic and chromatographic techniques [16] [20] [24].
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O | - |
| Molecular Weight | 189.21 | g/mol |
| Carbon Atoms | 10 | count |
| Hydrogen Atoms | 11 | count |
| Nitrogen Atoms | 3 | count |
| Oxygen Atoms | 1 | count |
| N/C Ratio | 0.30 | - |
The solubility characteristics of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine reflect the amphiphilic nature of the molecule, combining hydrophobic aromatic regions with hydrophilic nitrogen and oxygen heteroatoms [12] [15]. The compound demonstrates partial solubility in methanol and dichloromethane, indicating intermediate polarity that allows for dissolution in both polar protic and polar aprotic solvents [15] [47].
Organic solvents such as dimethyl sulfoxide and dimethylformamide provide good solubility for the compound due to their ability to solvate both the aromatic ring system and the polar heteroatoms [20] [22]. The presence of the amino group enhances solubility in polar solvents through hydrogen bonding interactions with solvent molecules [22] [45].
The compound's solubility in various solvents follows the general trend observed for benzimidazole derivatives, where polar aprotic solvents typically provide better solubility than non-polar hydrocarbons [12] [46]. The dihydrooxazine ring contributes to increased polarity compared to fully aromatic analogs, thereby enhancing solubility in polar media [33] [48].
Aqueous solubility is limited due to the predominantly aromatic character of the molecule, though the presence of nitrogen heteroatoms and the amino substituent provides some degree of water compatibility under specific pH conditions [12] [22]. The logarithm of the partition coefficient (LogP) values for related compounds suggest moderate lipophilicity that balances aqueous and organic phase distribution [11] [47].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Methanol | Partial | Hydrogen bonding |
| Dichloromethane | Partial | Dipole interactions |
| Dimethyl Sulfoxide | Good | Comprehensive solvation |
| Water | Limited | pH-dependent |
| Non-polar Hydrocarbons | Poor | Insufficient polarity |
The thermal stability of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine is influenced by the inherent stability of the fused ring system and the presence of the amino substituent [13] [15]. Benzimidazole derivatives generally exhibit excellent thermal stability due to the aromatic character and strong covalent bonding within the ring system [13] [28].
Thermogravimetric analysis of related oxazino-benzimidazole compounds indicates decomposition temperatures typically exceeding 300°C, suggesting robust thermal stability under normal handling and storage conditions [11] [13]. The five percent weight loss temperature, a standard measure of thermal stability, generally occurs above 250°C for compounds in this structural class [13] [46].
The melting point behavior reflects the crystalline packing efficiency and intermolecular interactions within the solid state [28] [29]. Similar benzimidazole derivatives with amino substituents typically exhibit melting points in the range of 200-300°C, depending on the specific substitution pattern and crystal packing arrangements [20] [23].
Differential scanning calorimetry studies reveal that the compound undergoes a single melting transition, indicating a well-defined crystalline structure without polymorphic complications [11] [22]. The thermal stability is enhanced by the rigid tricyclic framework, which resists thermal degradation through ring opening or fragmentation reactions [13] [48].
| Thermal Property | Typical Range | Reference Compounds |
|---|---|---|
| Decomposition Temperature | >300°C | Related benzimidazoles |
| 5% Weight Loss | >250°C | Oxazino derivatives |
| Melting Point Range | 200-300°C | Amino-substituted analogs |
| Thermal Transition | Single peak | Crystalline compounds |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine through detailed analysis of both proton and carbon chemical environments [16] [18] [21]. Proton nuclear magnetic resonance spectra typically reveal distinct resonance patterns corresponding to the aromatic protons of the benzimidazole ring, the aliphatic protons of the dihydrooxazine moiety, and the amino group protons [19] [20] [23].
The aromatic region of the proton spectrum exhibits characteristic multiplets between 6.8 and 7.4 parts per million, corresponding to the benzimidazole ring protons with specific coupling patterns that reflect the substitution pattern [19] [20]. The amino group protons typically appear as a broad singlet around 6.4 parts per million, often showing exchange behavior in protic solvents [19] [23].
The methylene protons of the dihydrooxazine ring system produce distinct resonances in the aliphatic region, typically appearing as multiplets between 3.0 and 4.5 parts per million [18] [21]. These signals often show characteristic splitting patterns due to coupling with adjacent protons and conformational effects within the six-membered ring [18] [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with aromatic carbons appearing in the 100-160 parts per million region and aliphatic carbons from the oxazine ring resonating between 40-80 parts per million [20] [21]. The quaternary carbons of the fused ring junction provide diagnostic signals that confirm the structural connectivity [21] [23].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.8-7.4 | Multiplets | 4H |
| Amino H | ~6.4 | Broad singlet | 2H |
| Oxazine CH₂ | 3.0-4.5 | Multiplets | 4H |
| NH (Benzimidazole) | 12.0-13.0 | Broad singlet | 1H |
Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation information for 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine [16] [24]. The molecular ion peak at mass-to-charge ratio 189 corresponds precisely to the calculated molecular weight, confirming the molecular formula C₁₀H₁₁N₃O [2] [24].
Electron impact ionization produces characteristic fragmentation patterns that reflect the stability of different molecular regions [24] [49]. The base peak typically corresponds to fragments retaining the benzimidazole core, indicating the relative stability of this aromatic system compared to the dihydrooxazine portion [24] [49].
Common fragmentation pathways involve loss of the amino group (mass loss of 16), cleavage of carbon-nitrogen bonds within the oxazine ring, and formation of stable benzimidazole-containing cations [24] [49]. The fragmentation pattern at mass-to-charge ratio 159 often represents loss of formaldehyde from the oxazine ring, followed by subsequent fragmentations [19] [24].
Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 190, corresponding to [M+H]⁺, along with sodium adducts at mass-to-charge ratio 212 [M+Na]⁺ [14] [22]. These ionization modes provide complementary information about the molecular structure and confirm the molecular weight determination [14] [24].
| Ion Type | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion [M]⁺- | 189 | Full molecule | Moderate |
| Protonated [M+H]⁺ | 190 | ESI ionization | High |
| Base Fragment | 159 | Loss of CH₂O | 100% |
| Sodium Adduct [M+Na]⁺ | 212 | ESI with sodium | Low |
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine [21] [22] [23]. The amino group produces distinctive nitrogen-hydrogen stretching vibrations around 3200-3400 wavenumbers, typically appearing as a pair of bands due to symmetric and asymmetric stretching modes [21] [22].
The benzimidazole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1450-1650 wavenumber region, along with aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers [20] [23]. The fused ring system produces additional fingerprint region absorptions between 800-1300 wavenumbers that are diagnostic for the specific ring fusion pattern [21] [23].
The oxazine ring contributes carbon-oxygen stretching vibrations around 1000-1200 wavenumbers and carbon-nitrogen stretching vibrations in the 1200-1350 wavenumber region [21] [22]. These absorptions provide confirmation of the heterocyclic oxygen and nitrogen incorporation within the six-membered ring [22] [23].
Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the conjugated aromatic system [22] [46]. The benzimidazole chromophore typically produces absorption maxima around 275 nanometers, corresponding to π-π* electronic transitions within the aromatic ring system [22] [46]. The presence of the amino substituent can cause bathochromic shifts and intensity changes compared to unsubstituted analogs [22] [46].
| Spectroscopic Technique | Key Absorption | Wavenumber/Wavelength | Assignment |
|---|---|---|---|
| Infrared | N-H Stretch | 3200-3400 cm⁻¹ | Amino group |
| Infrared | Aromatic C=C | 1450-1650 cm⁻¹ | Benzimidazole |
| Infrared | C-O Stretch | 1000-1200 cm⁻¹ | Oxazine ring |
| UV-Visible | π-π* Transition | ~275 nm | Aromatic system |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3,4-dihydro-1H- [4]oxazino[4,3-a]benzimidazol-8-amine in the solid state [25] [28] [29]. Crystal structure determinations reveal the precise bond lengths, bond angles, and spatial arrangements of atoms within the molecule [26] [27] [30].
The benzimidazole ring system typically exhibits planar geometry with carbon-carbon bond lengths consistent with aromatic character, ranging from 1.35 to 1.42 Ångstroms [28] [29] [42]. The nitrogen-carbon bond lengths within the imidazole portion show values typical of aromatic nitrogen heterocycles, approximately 1.32-1.39 Ångstroms [28] [42].
The oxazine ring adopts a chair-like conformation in the crystal structure, with carbon-oxygen and carbon-nitrogen bond lengths reflecting the sp³ hybridization of the saturated carbons [29] [30]. The dihedral angle between the benzimidazole mean plane and the oxazine ring typically ranges from 40° to 50°, depending on crystal packing forces [29] [35].
Intermolecular interactions within the crystal lattice include hydrogen bonding between amino groups and nitrogen acceptors, creating chain-like or sheet-like arrangements [28] [29] [30]. These hydrogen bonding patterns contribute to the crystal stability and influence the physical properties of the solid compound [29] [30] [35].
| Crystallographic Parameter | Typical Value | Range | Reference |
|---|---|---|---|
| C-C Bond Length (aromatic) | 1.38 Å | 1.35-1.42 Å | [28] [29] |
| C-N Bond Length (aromatic) | 1.35 Å | 1.32-1.39 Å | [28] [42] |
| Dihedral Angle | 45° | 40-50° | [29] [35] |
| Hydrogen Bond Length | 2.8 Å | 2.6-3.0 Å | [29] [30] |
Early access to the oxazino-benzimidazole framework relied on oxidative cyclisation of ortho-aminophenyl morpholine (or analogous cyclic amino-anilines).
Typical conditions employed a peroxy-acid system such as hydrogen peroxide with trifluoroacetic acid; the seminal procedure converted 2-(morpholin-4-yl)aniline to the parent 3,4-dihydro-1H- [1] [2]oxazino[4,3-a]benzimidazole in 72% isolated yield [2].
A mechanistically related protocol uses performic acid, while the Oxone®–formic-acid variant operates at ambient temperature and provides comparable yields without chromatographic purification [3].
| Entry | Oxidant / Acid (mole ratio) | Solvent | Temperature / time | Isolated yield |
|---|---|---|---|---|
| 1 | Hydrogen peroxide : trifluoroacetic acid (1 : 3) | dichloromethane | 40 °C, 1 h | 72% [2] |
| 2 | Performic acid (in situ) | acetic acid | reflux, 2 h | 68% [3] |
| 3 | Oxone® : formic acid (1 : 1) | water | 25 °C, 0.5 h | 70% [3] |
These classical oxidations proceed through a transient ortho-nitrosobenzene that undergoes intramolecular “t-amine” cyclisation to the benzimidazole core before acetalisation to the oxazine ring (mechanism in 3.3) [3].
Because direct amination of an electron-rich benzoxazino-ring is challenging, modern routes adopt a two-step “halogen-then-amine” strategy.
| Method | C-8 precursor | Amination reagent / catalyst | Typical yield | Notes |
|---|---|---|---|---|
| A. Aromatic di-chlorination followed by Buchwald–Hartwig amination [4] [8] | 8-Chloro-7-chloro derivative | Ammonia, tris(tert-butyl)phosphine–palladium complex, cesium carbonate | 71% | One-pot two-step telescoping feasible on 25 g scale |
| B. Nitration–reduction sequence [9] | 8-Nitro analogue | Hydrogenation over palladium on carbon | 82% | Regio-selective electrophilic nitration directed by ring oxygen |
| C. Copper-mediated Ullmann C-N coupling [10] | 8-Bromo derivative | Aqueous ammonia, copper(I) iodide, L-proline | 65% | Conducted in dimethyl sulfoxide at 100 °C |
The halogenated precursors are readily available from the green H₂O₂/HCl protocol (method A) or from N-bromosuccinimide electrophilic bromination of the parent scaffold (method C) [4] [10].
Oxidative routes proceed through (i) initial oxidation of the cyclic secondary amine to a nitroso-intermediate, (ii) intramolecular nucleophilic attack of the free aniline nitrogen (the t-amine effect), forming the dihydro-benzimidazole, and (iii) aerobic or reagent-mediated re-oxidation to the aromatic benzimidazole [3].
Subsequent condensation of the newly formed benzimidazole N-1 with the pendant morpholine oxygen gives a hemi-acetal, which undergoes intramolecular nucleophilic substitution (Baldwin-compliant 6-exo-tet) to close the 1,4-oxazine ring [11] [3]. Density-functional-theory studies confirm that protonation of the morpholine nitrogen lowers the seven-membered transition-state barrier, rationalising the enhanced rates observed under mild acid catalysis [11].